Tetradodecylammonium bromide

説明

The exact mass of the compound Tetradodecylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetradodecylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradodecylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetradodecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEFTBPJZGVAPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933444 | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14866-34-3 | |

| Record name | Tetradodecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

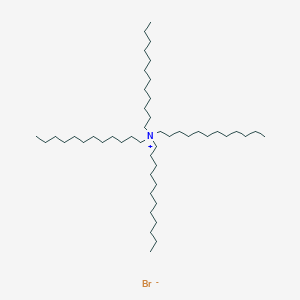

Tetradodecylammonium bromide chemical structure and properties

This technical guide provides a comprehensive analysis of Tetradodecylammonium bromide (TDAB) , a high-molecular-weight quaternary ammonium compound (QAC) distinguished by its extreme lipophilicity and steric bulk. Unlike its shorter-chain homologs (e.g., TBAB), TDAB is engineered for specialized applications requiring deep organic phase penetration and stable ion-pairing in non-polar environments.

Structure, Synthesis, and Application in Phase Transfer & Electrochemistry[1]

Executive Summary

Tetradodecylammonium bromide (TDAB) (CAS: 14866-34-3) is a symmetric, tetra-alkylated ammonium salt comprising four dodecyl (

In research and drug development, TDAB is not merely a surfactant; it is a precision tool used to:

-

Transport anions into highly non-polar phases where other catalysts (like TBAB) fail.

-

Stabilize ion-selective electrode (ISE) membranes by preventing leaching into aqueous samples.

-

Cap nanoparticles with a dense steric barrier, controlling growth kinetics in non-aqueous synthesis.

Chemical Architecture & Molecular Logic

The utility of TDAB stems from its "Greasy" exterior. With 48 carbon atoms shielding the central positive charge, the cation acts as a lipophilic shell around the anion.

Molecular Specifications

| Property | Value |

| IUPAC Name | |

| Formula | |

| Molecular Weight | 771.22 g/mol |

| Cation Structure | Tetrahedral Nitrogen with 4 x |

| Lipophilicity (Log P) | Estimated > 15 (Highly Lipophilic) |

| Appearance | White crystalline powder |

| Melting Point | 87–90 °C |

| Hygroscopicity | Low (compared to short-chain QACs) |

Structural Visualization

The following diagram illustrates the steric shielding provided by the four dodecyl chains.

Synthesis & Purification Protocol

Challenge: The synthesis of TDAB involves quaternizing a bulky tertiary amine (Tridodecylamine). Due to steric hindrance , this reaction is significantly slower than methylating an amine. Standard reflux times must be extended.

Optimized Synthesis Workflow

Reagents:

-

Tridodecylamine (TDA) [CAS: 102-87-4][2]

-

1-Bromododecane [CAS: 143-15-7]

-

Solvent: Acetonitrile (polar aprotic, accelerates

)

Step-by-Step Protocol:

-

Stoichiometry: Mix Tridodecylamine (1.0 eq) with a slight excess of 1-Bromododecane (1.2 eq).

-

Reaction: Dissolve in minimal Acetonitrile. Reflux at 80–82 °C (boiling point of MeCN) for 24–48 hours .

-

Note: Monitoring via TLC is crucial as the reaction is slow.

-

-

Solvent Removal: Evaporate Acetonitrile under reduced pressure (Rotovap).

-

Purification (Recrystallization):

-

The crude product will likely be a waxy solid or oil containing unreacted amine.

-

Solvent System: Recrystallize from Ethyl Acetate or a mixture of Acetone/Hexane .[3]

-

Dissolve the crude solid in hot Ethyl Acetate.

-

Cool slowly to 4 °C. TDAB crystallizes as white plates; unreacted amine and bromide remain in solution.

-

-

Drying: Vacuum dry at 40 °C for 12 hours.

Application 1: Ion-Selective Electrodes (ISE)

TDAB is a critical component in polymeric membrane electrodes , particularly for detecting nitrate (

Why TDAB?

Standard ammonium salts (like Tetraethylammonium) leach out of the PVC membrane into the water sample over time, causing signal drift. TDAB's

Membrane Fabrication Protocol

Standard Composition (Weight %):

-

Ionophore (TDAB): 2.0%

-

Plasticizer (DOP - Dioctyl phthalate): 65.0%

-

Matrix (PVC - High Molecular Weight): 33.0%

Workflow:

-

Dissolve 330 mg PVC, 650 mg DOP, and 20 mg TDAB in 10 mL of Tetrahydrofuran (THF) .

-

Pour into a glass ring (approx. 30 mm diameter) on a glass plate.

-

Allow THF to evaporate slowly (24–48 hours) under a dust cover to form a transparent, flexible film.

-

Cut a disc and mount it on the electrode body.

Application 2: Phase Transfer Catalysis (PTC)

TDAB acts as a catalyst in heterogeneous reactions (Liquid-Liquid or Solid-Liquid). It is specifically chosen when the organic phase is highly non-polar (e.g., decane, toluene) where less lipophilic catalysts (like TBAB) might partition partially into the water, losing efficiency.

Mechanism: Starks' Extraction[8]

-

TDAB sits in the organic phase.

-

It travels to the interface, exchanges its Bromide (

) for the reactive nucleophile ( -

The lipophilic

pair migrates deep into the organic solvent. -

reacts with the organic substrate (

-

TDAB regenerates and returns to the interface.

Safety & Handling (SDS Summary)

While TDAB is not volatile, its surfactant nature makes it an irritant.

-

GHS Classification:

-

Handling: Use a dust mask (N95) and chemical-resistant gloves (Nitrile). Avoid inhaling dust during weighing.

-

Storage: Store at room temperature in a tightly sealed container. It is stable but should be kept away from strong oxidizing agents.

References

-

Sigma-Aldrich. Tetradodecylammonium bromide Product Specification & SDS.[4][5] CAS 14866-34-3.[1][6][4] Link

-

Mizuta, T., et al. (2020). "A lipophilic ionic liquid-based dye for anion optodes: importance of dye lipophilicity." The Analyst, 145(16), 5430-5437. Link

-

Tahara, Y., et al. (2013). "Development of a portable taste sensor with a lipid/polymer membrane." Sensors, 13(1), 1076-1084.[7][6][4] Link

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. (Foundational PTC mechanism). Link

-

PubChem. Tetradodecylammonium bromide Compound Summary. CID 3014871. Link

Sources

- 1. Tetradodecylammonium bromide | C48H100BrN | CID 3014871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tridodecylamine (CAS 102-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetradodecylammonium bromide = 99.0 AT 14866-34-3 [sigmaaldrich.com]

- 5. Tetraethylammonium Bromide | C8H20N.Br | CID 6285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetradodecylammonium bromide = 99.0 AT 14866-34-3 [sigmaaldrich.com]

- 7. Tetradodecylammonium bromide = 99.0 AT 14866-34-3 [sigmaaldrich.com]

Technical Guide: TDAB Surfactant Mechanism of Action

Executive Summary

Tetradecyltrimethylammonium bromide (TDAB), also known as Myristyltrimethylammonium bromide (TTAB), is a quaternary ammonium cationic surfactant.[1] Distinguished by its 14-carbon alkyl chain, TDAB occupies a critical physicochemical niche between the shorter-chain Dodecyltrimethylammonium bromide (DTAB, C12) and the more common Cetyltrimethylammonium bromide (CTAB, C16).

This guide delineates the mechanistic behavior of TDAB in two primary domains: biological membrane disruption (lysis/extraction) and anisotropic nanoparticle synthesis . Its utility is defined by its specific Critical Micelle Concentration (CMC) and Krafft point, which offer superior solubility at lower temperatures compared to CTAB while maintaining sufficient hydrophobicity for effective membrane intercalation.

Part 1: Physicochemical Fundamentals

To deploy TDAB effective, one must understand its thermodynamic behavior. The molecule consists of a hydrophilic quaternary ammonium head group and a hydrophobic C14 tail.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Context |

| Molecular Formula | - | |

| Molecular Weight | 336.40 g/mol | - |

| CMC (Pure Water) | ~3.5 – 4.0 mM | At 25°C. Higher than CTAB (~0.9 mM), implying higher monomer concentration is required for micellization. |

| Krafft Point | < 10°C | Significantly lower than CTAB (~25°C). TDAB remains soluble in cold buffers where CTAB precipitates. |

| Aggregation Number | ~75 - 85 | Number of monomers per micelle. |

The Micellization Equilibrium

The driving force for TDAB activity is the hydrophobic effect . In aqueous solution, the water structure forces the C14 tails to aggregate to minimize free energy.

Mechanism of Micelle Formation:

-

Monomeric Phase: Below CMC, TDAB exists as free ions.

-

Surface Adsorption: Monomers migrate to air-water or solid-liquid interfaces.

-

Micellization: Above CMC, entropy gain from water release drives the formation of spherical micelles with a positive surface charge (Zeta potential > +30mV).

Caption: Thermodynamic equilibrium of TDAB. Micellization occurs only when monomer concentration exceeds the CMC threshold.

Part 2: Biological Mechanism of Action

TDAB is a potent lytic agent. Its positive charge targets the net negative charge of cell membranes (phospholipids/lipopolysaccharides) and nucleic acid backbones.

Membrane Lysis Pathway

The lysis mechanism is not instantaneous but follows a concentration-dependent stoichiometry.

-

Electrostatic Adsorption: The cationic head group (

) binds to anionic phosphate groups on the lipid bilayer. -

Hydrophobic Insertion: The C14 tail inserts into the membrane core.

-

Stress & Pore Formation: Accumulation of TDAB increases lateral pressure. When surface pressure exceeds ~25 dynes/cm, membrane integrity fails, creating transient pores.

-

Solubilization: At concentrations > CMC, the bilayer disintegrates into mixed micelles (TDAB + Lipid + Protein).

Caption: Step-wise disruption of lipid bilayers by cationic surfactants. Lysis requires [TDAB] > CMC.

DNA Complexation

Unlike SDS (anionic), TDAB does not repel DNA. Instead, it forms an insoluble complex with nucleic acids under low-salt conditions.

-

Low Salt (< 0.7 M NaCl): TDAB-DNA complex precipitates (Useful for removing DNA from solution).

-

High Salt (> 1.0 M NaCl): The complex dissociates due to ionic shielding. This is the basis of DNA extraction protocols where TDAB keeps polysaccharides insoluble while DNA remains in solution.

Part 3: Materials Science Mechanism (Nanoparticle Synthesis)

In the synthesis of gold nanorods (GNRs), TDAB acts as a structure-directing agent .

Facet-Specific Blocking

TDAB forms a bilayer structure on the surface of growing gold seeds.

-

Facet Selectivity: The quaternary ammonium head groups bind more densely to the

facets (side) of the gold crystal than the -

Growth Direction: This blocking prevents gold deposition on the sides, forcing the crystal to grow longitudinally (anisotropic growth).

-

C14 vs C16 Nuance: TDAB (C14) forms a less rigid bilayer than CTAB (C16). This often results in lower aspect ratio rods or different geometries (e.g., "dog-bone" shapes) unless specific co-surfactants are used.

Part 4: Experimental Protocols

Protocol A: TDAB-Based DNA Extraction (High Polysaccharide Tissue)

Context: This protocol utilizes TDAB's solubility at room temperature (unlike CTAB) to extract DNA from tissues without requiring constant heating to prevent surfactant precipitation.

Reagents:

-

Lysis Buffer: 2% (w/v) TDAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl.[2]

-

Wash: 70% Ethanol.

Workflow:

-

Homogenization: Grind 100 mg tissue in liquid nitrogen.

-

Lysis: Add 500 µL TDAB Lysis Buffer . Vortex vigorously.

-

Critical Step: Incubate at 60°C for 30 mins. The high salt (1.4 M) prevents DNA-TDAB precipitation while solubilizing membranes.

-

-

Phase Separation: Add 500 µL Chloroform:Isoamyl Alcohol (24:1). Centrifuge at 12,000 x g for 10 min.

-

Precipitation: Transfer aqueous phase to a new tube. Add 0.6 volumes of Isopropanol.

-

Recovery: Centrifuge (12,000 x g, 15 min) to pellet DNA. Wash with 70% Ethanol to remove excess salt/TDAB.

Protocol B: TDAB-Mediated Gold Nanorod Synthesis

Context: Synthesis of lower aspect-ratio nanorods (LSPR ~700nm).

Reagents:

-

Seed Solution: 0.2 M TDAB, 0.5 mM

, 0.6 mM -

Growth Solution: 0.1 M TDAB, 1 mM

, 0.15 mM

Workflow:

-

Seed Formation: Mix TDAB and gold salt. Inject ice-cold

while stirring. Solution turns brown (seeds < 4nm). -

Growth Phase: Prepare Growth Solution (Gold + Silver + TDAB). Add Ascorbic Acid (solution becomes colorless as

). -

Injection: Add 50 µL of Seed Solution to Growth Solution.

-

Aging: Leave undisturbed at 25°C for 12 hours.

-

Validation: Solution should turn purple/blue. Measure UV-Vis absorbance.

-

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation in Buffer | Temperature < Krafft Point | While TDAB is soluble at RT, high salt (1.4M) raises the Krafft point. Warm to 30°C if cloudy. |

| Low DNA Yield | Salt conc. < 0.7 M | If NaCl is too low, TDAB precipitates with the DNA. Ensure [NaCl] > 1.0 M during lysis. |

| Spherical Gold Particles | Insufficient TDAB | If [TDAB] < CMC, no bilayer forms on the seeds. Isotropic growth occurs. Maintain [TDAB] > 50 mM. |

| Viscous Lysate | Genomic DNA entanglement | Do not vortex after adding isopropanol. Invert gently to preserve high molecular weight DNA. |

References

-

National Institutes of Health (NIH) - PMC. (2023). Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate. Retrieved from [Link]

-

NanoHybrids. (n.d.). Ask an Expert: Why is CTAB used in gold nanorod synthesis? (Mechanism applicable to TDAB variants). Retrieved from [Link]

Sources

Technical Guide: Tetradodecylammonium Bromide (TDAB) Solvation & Application

[1]

Executive Summary

Tetradodecylammonium bromide (TDAB) represents a specific class of "lipophilic giants" within the quaternary ammonium salt (QAS) family. Unlike its shorter-chain cousin Tetrabutylammonium bromide (TBAB), which straddles the aqueous-organic divide, TDAB is dominated by four dodecyl (C12) chains.[1] This architecture renders it kinetically stable in organic phases and virtually insoluble in water.[1]

This guide addresses the critical solvation parameters required to utilize TDAB effectively in Ion-Selective Electrodes (ISEs) and Phase Transfer Catalysis (PTC) . The failure modes in these applications—noisy electrode baselines or stalled biphasic reactions—are frequently traceable to improper solvation or moisture contamination.

Part 1: Physicochemical Architecture & Solubility Logic[1]

To master TDAB solubility, one must understand the competition between its ionic headgroup and its aliphatic tails.

-

The Headgroup (N⁺ Br⁻): Provides ionic character, requiring high-dielectric solvents (polar) for dissociation.[1]

-

The Tail Group (4 x C₁₂H₂₅): Provides massive steric bulk and hydrophobicity.

The "Grease Ball" Effect: With 48 carbon atoms shielding the nitrogen center, the Van der Waals forces of the alkyl chains dominate the solvation thermodynamics. Water molecules cannot organize around this large hydrophobic cavity without an entropic penalty that is too high to pay.[1] Therefore, TDAB is water-insoluble , a property we exploit to keep it anchored in organic sensor membranes.[1]

Solvent Compatibility Matrix

The following table summarizes the solubility profile of TDAB (≥99% purity) at 25°C.

| Solvent Class | Representative Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for PTC organic phase.[1] |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent | Standard casting solvent for PVC membranes.[1] |

| Aromatic | Toluene, Benzene | Good | Used in high-temp PTC; slower evaporation than DCM.[1] |

| Polar Protic | Ethanol, Methanol | Moderate/High | Soluble, but protic solvents can interfere with anion exchange in ISEs.[1] |

| Aliphatic | Hexane, Heptane | Moderate | Unlike TBAB, TDAB has significant solubility here due to C12 chains.[1] |

| Aqueous | Water | Insoluble | TDAB will float or form an oily interface; does not dissolve.[1] |

Part 2: Application-Specific Solvation Protocols

Workflow 1: Ion-Selective Electrode (ISE) Membrane Fabrication[1][2]

In ISEs, TDAB acts as the ion-exchanger or lipophilic salt to maintain electroneutrality within the PVC matrix. The critical success factor here is the "Cocktail Homogeneity"—ensuring TDAB does not crystallize out of the PVC as the solvent evaporates.

The "Cocktail" Protocol

-

Objective: Create a transparent, defect-free sensing membrane.

-

Solvent System: Tetrahydrofuran (THF) (Must be inhibitor-free and anhydrous).[1]

Step-by-Step Methodology:

-

Component Weighing:

-

Weigh 330 mg of High-Molecular Weight Poly(vinyl chloride) (PVC).[1]

-

Weigh 660 mg of Plasticizer (e.g., o-Nitrophenyloctyl ether (NPOE) or Bis(2-ethylhexyl) sebacate (DOS)).[1]

-

Weigh 10 mg of Tetradodecylammonium bromide (TDAB).[1]

-

Note on Causality: The 1:2 ratio of PVC to Plasticizer ensures the glass transition temperature (

) is below room temperature, allowing ions to move through the membrane.

-

-

Solvation (The Critical Step):

-

Add components to a glass vial.

-

Add 3-5 mL of THF.

-

Vortex vigorously for 1 minute.

-

Place on a magnetic stirrer (low speed) or a roller mixer for 30–60 minutes.

-

Validation: Hold the vial up to a light source. The solution must be perfectly clear with no "schlieren" lines or undissolved micro-crystals.

-

-

Casting & Evaporation:

-

Pour the cocktail into a glass ring (24 mm diameter) fixed on a glass plate.

-

Cover with a filter paper stack (to slow evaporation and prevent dust).[1]

-

Allow to stand for 24 hours.[1]

-

Warning: Rapid evaporation (e.g., in a fume hood with high airflow) causes the membrane surface to cool, condensing water (blushing), which ruins the sensor.[1]

-

Visualization: ISE Membrane Fabrication Logic

Figure 1: Logic flow for preparing TDAB-based PVC membranes. Visual inspection before casting is the critical quality gate.

Workflow 2: Phase Transfer Catalysis (PTC)[1][3][4]

TDAB is the catalyst of choice when the reaction requires a highly lipophilic active species or when the organic reactant is very non-polar (e.g., long-chain alkyl halides).

Mechanism of Action

Unlike TBAB, which partitions significantly into water, TDAB stays almost exclusively in the organic phase.[1] It relies on interfacial ion exchange .[1]

-

TDAB (Organic) meets Anion

(Aqueous) at the interface.[1] -

Bromide is exchanged for

.[1] -

The lipophilic ion pair

moves deep into the organic bulk to react.[1]

Protocol: Solid-Liquid PTC (anhydrous conditions)

Use this when the nucleophile is water-sensitive.[1]

-

Solvent Selection: Use Toluene or Dichloromethane .[1]

-

Catalyst Loading: Add 1–5 mol% TDAB relative to the substrate.[1]

-

Solid Phase: Add the solid inorganic salt (e.g., KF, NaCN) directly to the organic solvent.[1]

-

Activation: Sonication is recommended to increase the surface area of the solid salt, allowing the bulky TDAB cation to access the surface anions.

Part 3: Troubleshooting & Stability

Hygroscopicity & Handling

While less hygroscopic than TBAB, TDAB is still a salt.[1]

-

Issue: "Wet" TDAB leads to weighing errors and cloudiness in PVC membranes.[1]

-

Mitigation: Store in a desiccator. If the crystals clump, dry in a vacuum oven at 40°C for 4 hours before use.

Purification (Recrystallization)

Commercial TDAB (98-99%) may contain amine impurities (tridodecylamine) or shorter chain homologs.[1]

-

Solvent System: Ethyl Acetate / Hexane.[1]

-

Method: Dissolve TDAB in a minimum amount of warm Ethyl Acetate. Add Hexane dropwise until turbidity appears.[1] Cool to 4°C.[1]

-

Why this works: Impurities often remain soluble in the hexane-rich mother liquor, while the symmetric TDAB lattice crystallizes out.

Emulsion Formation

In Liquid-Liquid PTC, the surfactant nature of TDAB (long tails) can stabilize emulsions, making separation difficult.[1]

-

Solution: Avoid vigorous shaking if possible; use magnetic stirring. If an emulsion forms, add high-ionic-strength brine or filter through a pad of Celite.[1]

References

-

Sigma-Aldrich. Tetradodecylammonium bromide Product Specification & Safety Data Sheet. [1]

-

Bakker, E., Pretsch, E., & Bühlmann, P. (2000).[1] Selectivity of Potentiometric Ion Sensors.[1] Analytical Chemistry.[1][2] (Foundational text on the role of lipophilic salts like TDAB in ISEs).

-

Starks, C. M., Liotta, C. L., & Halpern, M. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[1] (Definitive guide on QAS mechanisms).

-

PubChem. Tetradodecylammonium bromide Compound Summary. [1]

A Researcher's Guide to Tetradodecylammonium Bromide: Nomenclature, Properties, and Key Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetradodecylammonium bromide is a cationic quaternary ammonium salt that has garnered significant attention across various scientific disciplines. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a long, hydrophobic alkyl tail, underpins its utility as a versatile surfactant and phase-transfer catalyst.[1][2] For professionals in drug development and materials science, a precise understanding of this compound's nomenclature and properties is critical for designing robust experimental protocols and ensuring reproducible results.

This guide provides a comprehensive overview of Tetradodecylammonium bromide, starting with its diverse synonyms and chemical identifiers. It further delves into its key physicochemical properties and explores its mechanistic roles in various applications, including its function as a stabilizer in nanoparticle synthesis and its use in biophysical investigations.[3]

Chemical Identity and Nomenclature

In scientific literature and commercial catalogs, Tetradodecylammonium bromide is referred to by a multitude of names. This variation can often be a source of confusion. The primary synonym, Myristyltrimethylammonium bromide , arises from the common name "myristyl" for the 14-carbon alkyl chain (tetradecyl group).[4] The compound is also widely known by its abbreviation, TTAB or MTAB .[5]

To ensure clarity and precision in experimental design and reporting, it is crucial to identify the compound by its Chemical Abstracts Service (CAS) Registry Number, which is 1119-97-7 .[5] The term "Cetrimide" is also sometimes used, although it's important to note that Cetrimide is technically a mixture of different quaternary ammonium salts, predominantly containing tetradodecylammonium bromide.[6][7]

A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.

| Identifier Type | Value | Source |

| Primary IUPAC Name | N,N,N-Trimethyltetradecan-1-aminium bromide | [4] |

| CAS Number | 1119-97-7 | [5] |

| EC Number | 214-291-9 | [4] |

| PubChem CID | 14250 | [4] |

| Common Synonyms | Myristyltrimethylammonium bromide, TTAB, MTAB, Myrtrimonium bromide | [4] |

| Trade/Other Names | Tetradonium bromide, Morpan T, Quaternium 13, Mytab | [4][5] |

| Molecular Formula | C₁₇H₃₈BrN | [6] |

Physicochemical Properties: A Quantitative Overview

The functional efficacy of Tetradodecylammonium bromide in various applications is a direct consequence of its physical and chemical properties. As a cationic surfactant, its behavior in solution, particularly its ability to form micelles above a certain concentration (the Critical Micelle Concentration or CMC), is fundamental to its role as an emulsifier and solubilizing agent.[3][8]

| Property | Value | Significance in Application |

| Molar Mass | 336.39 g/mol | Essential for calculating molar concentrations for experimental solutions.[7] |

| Appearance | White, fine crystalline powder | A key identifier for assessing material purity and quality.[5][8] |

| Melting Point | 245-250 °C | Indicates high thermal stability under typical laboratory conditions.[5] |

| Solubility in Water | ~100 g/L | High water solubility is crucial for its use in aqueous systems.[8] |

| pH (5% solution) | 4.0 - 6.0 | Important for applications where pH control is critical, such as in biological assays.[5] |

| Sensitivity | Hygroscopic | Requires storage in a dry environment to prevent moisture absorption.[5][8] |

Core Applications in Scientific Research

The unique molecular structure of Tetradodecylammonium bromide makes it a valuable tool in numerous scientific and industrial fields. Its applications range from a detergent and antiseptic in personal care products to a sophisticated reagent in advanced laboratory research.[4][8]

Key Roles:

-

Surfactant and Emulsifier: As a cationic surfactant, it reduces interfacial tension between immiscible liquids, making it an effective emulsifier and detergent. This property is leveraged in formulations for personal care products and in laboratory cleaning protocols.[1][8]

-

Antimicrobial Agent: The positively charged headgroup can interact with and disrupt the negatively charged cell membranes of bacteria, giving it potent antimicrobial and antiseptic properties.[8][9] This makes it a component in disinfectants and a subject of study for developing antibacterial materials, such as dental resins.[9][10]

-

Phase Transfer Catalyst (PTC): In organic synthesis, TDAB can facilitate reactions between reactants in separate immiscible phases (e.g., aqueous and organic).[3] The lipophilic cation pairs with an aqueous-phase anion, transferring it to the organic phase where the reaction can proceed at a significantly faster rate.[3]

-

Template and Stabilizer in Nanoparticle Synthesis: TDAB is frequently used as a capping agent or stabilizer in the synthesis of metallic nanoparticles, such as gold nanorods.[11] It forms a bilayer on the nanoparticle surface, preventing aggregation and controlling the size and shape of the particles during growth.[11][12]

-

Biochemical Research: It is used in biophysical studies to investigate micelle formation and to solubilize proteins.[3][8] Notably, under the synonym MiTMAB, it has been identified as a potent inhibitor of the enzyme dynamin, which is involved in endocytosis.[5][6][13] This makes it a valuable tool for studying cellular membrane trafficking.[6][13]

Experimental Workflow: Nanoparticle Synthesis

The synthesis of gold nanoparticles (AuNPs) is a common application where a related quaternary ammonium salt, Tetraoctylammonium bromide (TOAB), serves as a phase-transfer catalyst and stabilizer. The principles of this process, known as the Brust-Schiffrin method, are highly relevant to understanding the role of such surfactants.[12][14]

Protocol: Two-Phase Synthesis of Gold Nanoparticles

This protocol describes a generalized two-phase method for synthesizing alkanethiol-stabilized gold nanoparticles, where a quaternary ammonium bromide salt acts as the phase-transfer agent.

-

Step 1: Phase Transfer of Gold Salt

-

An aqueous solution of tetrachloroauric acid (HAuCl₄) is mixed with a solution of Tetraoctylammonium bromide (TOAB) in toluene.

-

Causality: The TOAB facilitates the transfer of the AuCl₄⁻ anions from the aqueous phase to the organic (toluene) phase. The lipophilic tetraoctylammonium cation pairs with the gold anion, rendering it soluble in the organic solvent.[12][14]

-

-

Step 2: Addition of Stabilizing Ligand

-

An alkanethiol (e.g., dodecanethiol) is added to the organic phase.

-

Causality: The thiol serves as a capping agent that will ultimately stabilize the nanoparticle surface. In some variations of the method, the thiol can also act as a mild reducing agent, reducing Au(III) to Au(I).[14]

-

-

Step 3: Reduction of Gold

-

A strong reducing agent, such as aqueous sodium borohydride (NaBH₄), is added to the mixture under vigorous stirring.

-

Causality: The NaBH₄ reduces the gold ions (Au³⁺ or Au⁺) to neutral gold atoms (Au⁰). The rapid reduction leads to the nucleation and subsequent growth of gold nanoparticles.[14]

-

-

Step 4: Nanoparticle Stabilization and Purification

-

The gold atoms aggregate into clusters, and the alkanethiol molecules bind to the surface of the growing nanoparticles, halting further growth and preventing aggregation.

-

Causality: The system is self-validating as the final particle size is controlled by the ratio of thiol to gold precursor. The organic phase, now typically a deep red or purple color, contains the stabilized nanoparticles, which can be purified through precipitation and washing steps to remove excess reagents.

-

Caption: Phase-transfer mediated synthesis of gold nanoparticles.

Considerations for Experimental Design

When employing Tetradodecylammonium bromide or its analogs in research, several factors must be considered to ensure the integrity and reproducibility of the results.

-

Purity: The presence of impurities, particularly other alkyl chain lengths, can significantly alter the physicochemical properties of the surfactant, such as its CMC. Always use a high-purity grade (e.g., >98%) and verify with the supplier's certificate of analysis.

-

Counter-ion Effects: While the bromide salt is most common, other halide salts (e.g., chloride) exist. The nature of the counter-ion can influence the surfactant's properties and its interactions in solution.

-

Concentration vs. CMC: The behavior of TDAB is fundamentally different below and above its Critical Micelle Concentration. Below the CMC, it exists as individual monomers. Above the CMC, monomers assemble into micelles. This transition is critical for applications involving solubilization or templating, as the micellar structures are the active species.

-

Toxicity and Handling: As a quaternary ammonium compound, TDAB has biocidal properties and can be an irritant. Appropriate personal protective equipment (PPE) should be used. Furthermore, these compounds can be toxic to aquatic life, necessitating proper disposal procedures.[15]

Caption: Interrelated factors for robust experimental design.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Myristyltrimethylammonium Bromide: A Versatile Compound for Synthesis and Research.

-

National Center for Biotechnology Information. (n.d.). Tetradodecylammonium bromide. PubChem Compound Summary for CID 3014871. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Tetradecyltrimethylammonium Bromide (TTAB): Properties and Uses.

- TGD (n.d.). Myrtrimonium Bromide - Descrizione.

-

National Center for Biotechnology Information. (n.d.). Tetradecyltrimethylammonium bromide. PubChem Compound Summary for CID 14250. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1119-97-7 | Product Name : Cetrimide. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrakis(decyl)ammonium bromide. PubChem Compound Summary for CID 3014876. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Tetraoctylammonium bromide – Knowledge and References. Retrieved from [Link]

-

PubMed. (2020). Myristyltrimethylammonium Bromide (MYTAB) as a Cationic Surface Agent to Inhibit Streptococcus mutans Grown Over Dental Resins: An In Vitro Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetradecylammonium bromide. PubChem Compound Summary for CID 15388600. Retrieved from [Link]

-

ResearchGate. (n.d.). The τ value of the DTAB-rich surfactant at the three different.... Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Size Selective Synthesis of Tetraoctylammonium Bromide Stabilized/Nonstabilized Sulfur Nanoparticles. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Cationic Surfactants: Applications of DDAB.

-

PubMed Central (PMC). (2023). Experimental Composite Resin with Myristyltrimethylammonium Bromide (MYTAB) and Alpha-Tricalcium Phosphate (α-TCP): Antibacterial and Remineralizing Effect. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters. Nanoscale. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Synthetic routes to monodisperse gold nanoparticles stabilized by different-length alkanethiols. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Self‐Assembly of Lamellae‐in‐Lamellae by Double‐Tail Cationic Surfactants. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Myristyl Trimethyl Ammonium Bromide and Octadecyl Trimethyl Ammonium Bromide Are Surface-Active Small Molecule Dynamin Inhibitors that Block Endocytosis Mediated by Dynamin I or Dynamin II. Retrieved from [Link]

-

SpringerLink. (n.d.). Effect of DTAB surfactant and salt on the interfacial tension between oil and water. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB. Retrieved from [Link]

-

Scribd. (n.d.). Ddab 12 | PDF | Surfactant | Physical Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Self‐Assembly of Lamellae‐in‐Lamellae by Double‐Tail Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Tetradecyltrimethylammonium bromide | C17H38N.Br | CID 14250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetradecyltrimethylammonium bromide | 1119-97-7 [chemicalbook.com]

- 6. Myrtrimonium Bromide - Descrizione [tiiips.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. nbinno.com [nbinno.com]

- 9. Experimental Composite Resin with Myristyltrimethylammonium Bromide (MYTAB) and Alpha-Tricalcium Phosphate (α-TCP): Antibacterial and Remineralizing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myristyltrimethylammonium Bromide (MYTAB) as a Cationic Surface Agent to Inhibit Streptococcus mutans Grown over Dental Resins: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. CAS 1119-97-7: Tetradecyltrimethylammonium bromide [cymitquimica.com]

An In-Depth Technical Guide to the Hygroscopic Properties of Tetradodecylammonium Bromide (TDAB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradodecylammonium bromide (TDAB) is a quaternary ammonium salt with significant applications as a surfactant and phase-transfer catalyst.[1] Its utility in pharmaceutical formulations, including as a component in drug delivery systems, necessitates a thorough understanding of its physicochemical properties. Among these, hygroscopicity—the propensity of a substance to attract and retain moisture from the atmosphere—is of paramount importance.[2][3] Uncontrolled moisture uptake can drastically alter the stability, processability, and efficacy of active pharmaceutical ingredients (APIs) and excipients.[4][5] This guide provides a comprehensive technical overview of the hygroscopic nature of TDAB, detailing the theoretical underpinnings, the critical impact on pharmaceutical development, and robust methodologies for its characterization.

Introduction to Tetradodecylammonium Bromide (TDAB)

Tetradodecylammonium bromide, also known as tetralaurylammonium bromide, is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to four dodecyl (C12) alkyl chains, with a bromide counter-ion.

-

Chemical Formula: C₄₈H₁₀₀BrN[6]

-

Molecular Weight: 771.22 g/mol [7]

-

Key Applications: Surfactant, phase-transfer catalyst, component in ion-selective electrodes, and a building block for non-viral gene delivery systems.[1][9]

Its amphiphilic structure, combining a hydrophilic quaternary ammonium head with long hydrophobic alkyl chains, allows it to form micelles in aqueous solutions and function effectively at interfaces.[10][11] This property is leveraged in drug delivery to encapsulate or stabilize APIs. However, the ionic nature of the headgroup also suggests a potential for interaction with atmospheric water, making a study of its hygroscopicity essential.

The Phenomenon of Hygroscopicity in Pharmaceutical Solids

Hygroscopicity is defined as the ability of a material to absorb or adsorb moisture from the surrounding environment.[2][3] This interaction is governed by the material's chemical structure, crystalline form, and the ambient temperature and relative humidity (RH).

Mechanisms of Water Uptake:

-

Adsorption: The accumulation of water molecules on the surface of the solid. This is a surface-level phenomenon.

-

Absorption: The penetration of water molecules into the bulk structure of the solid, potentially leading to the formation of hydrates or even deliquescence (dissolving in the absorbed water).

The presence of polar functional groups and an ionic nature, as seen in TDAB, can increase a material's affinity for water.[3] For pharmaceutical solids, this property is not a mere curiosity; it is a critical attribute that can dictate the success or failure of a drug product.[5][12] Moisture uptake can lead to:

-

Chemical Degradation: Hydrolysis of susceptible APIs.[3]

-

Physical Instability: Changes in crystal structure (polymorphism), deliquescence, and agglomeration or caking of powders, which severely impacts powder flow and handling during manufacturing.[5][13]

-

Altered Performance: Changes in dissolution rate and bioavailability.

Therefore, characterizing the hygroscopic behavior of a substance like TDAB is a foundational step in risk assessment and formulation design.

Gold Standard for Characterization: Dynamic Vapor Sorption (DVS)

To quantitatively assess the hygroscopic properties of TDAB, Dynamic Vapor Sorption (DVS) is the industry-standard technique.[14][15] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at a specified temperature and varying relative humidity.[14][16] The resulting data is plotted as a sorption-desorption isotherm, which provides invaluable insight into the material's interaction with water.

Causality Behind the DVS Protocol: A Self-Validating System

The goal of a DVS experiment is not just to collect data, but to understand the material's behavior under real-world conditions. A robust protocol is designed to be self-validating, probing the material's response in a way that reveals its stability and the nature of its interaction with water.

Detailed Experimental Protocol: DVS Analysis of TDAB

This protocol outlines a standard procedure for evaluating the hygroscopicity of a crystalline powder like TDAB.

Objective: To determine the moisture sorption-desorption isotherm of TDAB at 25°C and classify its hygroscopicity.

Apparatus: Dynamic Vapor Sorption Analyzer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-15 mg of TDAB powder into a DVS sample pan.

-

Causality: This sample size is sufficient for accurate mass determination by the microbalance without being limited by mass transfer effects.

-

-

Initial Conditioning (Drying):

-

Place the sample in the DVS instrument.

-

Expose the sample to a stream of dry nitrogen (0% RH) at 25°C.

-

Maintain these conditions until a stable mass is achieved (e.g., a mass change of less than 0.002% per minute). This stable mass is recorded as the initial dry mass (m₀).

-

Causality: This pre-treatment step is critical. It removes any pre-existing adsorbed water and establishes a standardized, dry reference point for all subsequent mass change calculations.[17][18][19] Without this step, the initial water content of the material would be unknown, leading to inaccurate hygroscopicity classification.

-

-

Sorption Isotherm:

-

Increase the relative humidity in a stepwise manner from 0% to 90% RH, typically in 10% RH increments.

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded. The instrument's software automatically determines when equilibrium is reached.

-

Causality: A stepwise increase allows the material to reach equilibrium at each humidity level, providing a precise measure of water uptake as a function of RH.

-

-

Desorption Isotherm:

-

Once the 90% RH step is complete, decrease the relative humidity in the same stepwise manner from 90% back down to 0% RH.

-

Again, allow the sample to equilibrate and record the stable mass at each step.

-

Causality: The desorption path reveals how readily the material releases the sorbed water. The difference between the sorption and desorption curves is known as hysteresis, which can indicate phenomena like capillary condensation or irreversible changes in the solid.

-

-

Post-Analysis Validation (Trustworthiness):

-

After the DVS run, it is best practice to re-analyze the sample using a technique like X-Ray Powder Diffraction (XRPD).

-

Causality: Comparing the XRPD pattern of the sample before and after the DVS experiment confirms whether the material has undergone a change in its crystal structure (e.g., converted to a hydrate or an amorphous form) due to the humidity cycling.[20]

-

Data Interpretation and Classification

The primary output of a DVS experiment is a plot of the percentage change in mass versus relative humidity.

The hygroscopicity of a material is formally classified based on its percentage water uptake under specific conditions. The European Pharmacopoeia provides a widely accepted classification system.[4]

Table 1: European Pharmacopoeia Hygroscopicity Classification

| Classification | Water Uptake (% w/w) after 24h at 25°C / 80% RH |

|---|---|

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Moderately hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Data sourced from references[4][20].

Based on the DVS data, TDAB can be categorized. For instance, if the mass gain at 80% RH during the first sorption cycle is 5.5%, it would be classified as "moderately hygroscopic."[4]

Table 2: Illustrative DVS Data for a Moderately Hygroscopic Material (e.g., TDAB)

| Target RH (%) | Sorption Mass Gain (% w/w) | Desorption Mass Gain (% w/w) |

|---|---|---|

| 0 | 0.00 | 0.15 |

| 10 | 0.25 | 0.40 |

| 20 | 0.55 | 0.70 |

| 30 | 0.90 | 1.05 |

| 40 | 1.30 | 1.50 |

| 50 | 1.85 | 2.10 |

| 60 | 2.60 | 2.90 |

| 70 | 3.80 | 4.10 |

| 80 | 5.50 | 5.70 |

| 90 | 8.20 | 8.20 |

Note: This is representative data for illustrative purposes.

Practical Implications: Handling and Storage of TDAB

Given its potential for hygroscopicity, proper handling and storage of TDAB are crucial to maintain its integrity.

-

Storage: TDAB should be stored in tightly sealed containers in a cool, dry place.[21] For highly sensitive applications, storage in a desiccator or a glove box with a controlled inert atmosphere is recommended.[22]

-

Handling: When weighing or transferring the material, exposure to the ambient laboratory environment should be minimized.[21] Work quickly and reseal containers immediately. In environments with high humidity, sample preparation within a low-humidity enclosure may be necessary.

-

Process Control: During pharmaceutical manufacturing, uncontrolled humidity can cause clumping and adhesion of powders to equipment like tablet punches and hoppers.[5] Understanding the hygroscopic profile of TDAB allows for the implementation of appropriate environmental controls during processing to ensure consistent product quality.

Conclusion

The hygroscopic properties of tetradodecylammonium bromide are a critical consideration for its application in research and pharmaceutical development. Its ionic nature predisposes it to interactions with atmospheric moisture, which can impact its physical stability and performance. Dynamic Vapor Sorption provides a robust, quantitative method for characterizing this behavior, allowing for a precise classification of its hygroscopicity. By understanding the sorption-desorption profile of TDAB, scientists can implement appropriate handling, storage, and processing controls, ensuring the material's integrity and the development of stable, effective, and reliable final products.

References

-

Hygroscopicity: Significance and symbolism ; (2026-01-16). Available from: [Link]

-

Tetradodecylammonium bromide | C48H100BrN | CID 3014871 ; PubChem. Available from: [Link]

-

Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer ; TA Instruments. Available from: [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview ; PharmaInfo. Available from: [Link]

-

Tetraethylammonium bromide ; Wikipedia. Available from: [Link]

-

Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions ; MDPI. Available from: [Link]

-

How to Handle Hygroscopic Reference Standards? ; Chromatography Forum. Available from: [Link]

-

Comparison of the critical micelle concentration (CMC) of aqueous TTAB... ; ResearchGate. Available from: [Link]

-

Development of Dioctadecyldimethylammonium Bromide/Monoolein Liposomes for Gene Delivery ; ResearchGate. Available from: [Link]

-

Critical micelle concentrations for alkyltrimethylammonium bromides in water from 25 to 160°C ; Semantic Scholar. Available from: [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals ; PMC. Available from: [Link]

-

The MSDS HyperGlossary: Hygroscopic ; Interactive Learning Paradigms, Incorporated. Available from: [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach ; (2016-08-20). Available from: [Link]

-

Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization ; Ardena. Available from: [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization ; Agilent. Available from: [Link]

-

Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach ; ResearchGate. Available from: [Link]

-

Tetradecyltrimethylammonium bromide | C17H38N.Br | CID 14250 ; PubChem. Available from: [Link]

-

Dynamic Vapor Sorption ; SK pharmteco. Available from: [Link]

-

How do you handle hygroscopic solutes in the lab? ; TutorChase. Available from: [Link]

-

The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance ; American Pharmaceutical Review. Available from: [Link]

- System and method for processing hygroscopic materials; Google Patents.

-

Tetraoctylammonium bromide – Knowledge and References ; Taylor & Francis. Available from: [Link]

-

Unveiling of Hygroscopicity Evaluation for Drug Formulation ; Labinsights. Available from: [Link]

-

Dynamic Vapor Sorption Sampling Considerations ; TA Instruments. Available from: [Link]

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain ; Taylor & Francis Online. Available from: [Link]

-

Effect of structure of surfactants on Critical micelle concentration(CMC) ; YouTube. Available from: [Link]

-

Didodecyldimethylammonium Bromide Role in Anchoring Gold Nanoparticles onto Liposome Surface for Triggering the Drug Release ; PubMed. Available from: [Link]

-

Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data ; ResearchGate. Available from: [Link]

Sources

- 1. ≥99.0% (AT), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. pharmainfo.in [pharmainfo.in]

- 4. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetradodecylammonium bromide | C48H100BrN | CID 3014871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetradodecylammonium bromide = 99.0 AT 14866-34-3 [sigmaaldrich.com]

- 8. TETRADODECYLAMMONIUM BROMIDE - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Tetradecyltrimethylammonium bromide | C17H38N.Br | CID 14250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. US20090212140A1 - System and method for processing hygroscopic materials - Google Patents [patents.google.com]

- 14. skpharmteco.com [skpharmteco.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. mdpi.com [mdpi.com]

- 17. asiapharmaceutics.info [asiapharmaceutics.info]

- 18. researchgate.net [researchgate.net]

- 19. tainstruments.com [tainstruments.com]

- 20. ardena.com [ardena.com]

- 21. tutorchase.com [tutorchase.com]

- 22. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

The Thermal Stability of Tetradodecylammonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradodecylammonium bromide (TDAB) is a quaternary ammonium salt with the chemical formula [N(C₁₂H₂₅)₄]⁺Br⁻.[1] As a cationic surfactant with four long alkyl chains, TDAB finds applications in various fields, including as a phase transfer catalyst, in the synthesis of nanoparticles, and as a component in the formulation of ionic liquids. The performance and safety of TDAB in these applications are intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the thermal behavior of TDAB, including the fundamental principles governing its stability, the mechanisms of its decomposition, and the analytical techniques used for its characterization.

Core Principles of Thermal Stability in Quaternary Ammonium Salts

The thermal stability of a chemical compound is determined by the energy required to break its chemical bonds. In Tetradodecylammonium bromide, the key bonds are the carbon-nitrogen (C-N) and carbon-carbon (C-C) covalent bonds within the dodecyl chains, and the ionic interaction between the positively charged quaternary ammonium cation and the negatively charged bromide anion. While quaternary ammonium cations are generally stable towards acids and most nucleophiles, they can degrade at elevated temperatures.[2] The thermal decomposition of TDAB involves the cleavage of these bonds through specific reaction pathways.

Mechanisms of Thermal Decomposition

The thermal degradation of quaternary ammonium salts like TDAB typically proceeds through two primary competing mechanisms: Hofmann elimination and nucleophilic substitution.

Hofmann Elimination

Hofmann elimination is a well-established reaction for the decomposition of quaternary ammonium hydroxides and can also occur with other bases at high temperatures.[3][4][5][6][7] This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene, a tertiary amine, and water.[5][6] A key characteristic of the Hofmann elimination is that it preferentially forms the least substituted alkene, a principle known as the Hofmann rule.[4][6] This preference is attributed to the steric bulk of the large quaternary ammonium leaving group.[4]

Caption: Hofmann elimination of a quaternary ammonium salt.

Nucleophilic Substitution (S N 2)

An alternative decomposition pathway for tetraalkylammonium halides is nucleophilic substitution (S N 2).[8][9] In this mechanism, the bromide anion acts as a nucleophile and attacks one of the α-carbons (the carbon directly bonded to the nitrogen atom). This results in the displacement of a neutral tertiary amine and the formation of an alkyl bromide. The likelihood of this pathway depends on the nucleophilicity of the anion and the steric accessibility of the α-carbon. For TDAB, the long dodecyl chains may present some steric hindrance, but the nucleophilic character of the bromide ion makes this a viable decomposition route.

Caption: S N 2 decomposition of Tetradodecylammonium bromide.

Analytical Techniques for Assessing Thermal Stability

The thermal stability of TDAB is experimentally determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of TDAB into a TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant mass loss begins.

-

Caption: A typical workflow for Thermogravimetric Analysis.

Table 1: Illustrative Thermal Decomposition Data for Related Compounds

| Compound | Onset Decomposition Temp. (°C) | Atmosphere | Reference |

| Tetrahexylammonium Bromide | 290 - 375 (estimated range) | Not specified | BenchChem |

| Prussian Blue Analogs | ~270 (exothermic decomposition) | Dry Air | [13] |

Note: This data is for related compounds and should be used as a general guide. The actual decomposition temperature of TDAB may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16][17] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with changes in enthalpy.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of TDAB into a DSC pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas like nitrogen.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

A cooling and second heating cycle can also be performed to investigate reversible transitions.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks can indicate crystallization or decomposition.

-

Caption: A typical workflow for Differential Scanning Calorimetry.

For long-chain quaternary ammonium salts, DSC can reveal complex thermal behavior. For example, Dioctadecyldimethylammonium bromide (DODAB), a similar double-chain cationic lipid, exhibits multiple phase transitions in aqueous dispersions, including subgel-to-gel and gel-to-liquid crystalline transitions.[14][15][16][17]

Table 2: Thermal Transitions of Dioctadecyldimethylammonium Bromide (DODAB) Vesicles

| Transition | Temperature (°C) |

| Subgel-to-gel (Ts) | ~36 |

| Gel-to-liquid crystalline (Tm) | ~45 |

Source: Adapted from Feitosa et al. (2012)[14]

Factors Influencing the Thermal Stability of TDAB

Several factors can significantly impact the thermal stability of Tetradodecylammonium bromide:

-

Cation Structure: The presence of four long dodecyl chains in the TDAB cation can influence its thermal stability. While longer alkyl chains can sometimes lead to lower decomposition temperatures in related compounds, the symmetrical nature of the TDAB cation may contribute to its overall stability.[18]

-

Anion Type: The nature of the counter-ion plays a crucial role. The bromide anion is a moderately good nucleophile, making the S N 2 decomposition pathway a significant consideration.

-

Heating Rate: In TGA and DSC experiments, higher heating rates can shift the observed decomposition to higher temperatures.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.[10]

-

Impurities: The presence of impurities, such as residual reactants from synthesis, can potentially lower the decomposition temperature.

Practical Implications and Handling

A thorough understanding of TDAB's thermal stability is crucial for its practical application. For instance, in high-temperature reactions where TDAB is used as a phase transfer catalyst, exceeding its decomposition temperature can lead to catalyst deactivation and the formation of unwanted byproducts. Therefore, it is recommended to operate well below the onset of decomposition.

Storage and Handling:

-

Store TDAB in a cool, dry place away from sources of heat.

-

Avoid prolonged exposure to high temperatures.

-

When used in reactions, consider the thermal stability limits to ensure the integrity of the compound.

Conclusion

The thermal stability of Tetradodecylammonium bromide is a critical parameter that dictates its utility in various scientific and industrial applications. Its decomposition is governed by competing mechanisms, primarily Hofmann elimination and nucleophilic substitution. While specific quantitative thermal analysis data for TDAB is not extensively reported, a comprehensive understanding of the behavior of related quaternary ammonium salts provides a strong basis for predicting its stability and designing appropriate experimental conditions. The use of analytical techniques such as TGA and DSC is essential for accurately characterizing the thermal properties of TDAB for any specific application, ensuring both efficacy and safety.

References

-

Feitosa, E., Adati, R. D., Hansson, P., & Malmsten, M. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. PLOS ONE, 7(9), e44702. [Link]

-

PubChem. (n.d.). Tetradodecylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lv, Y., Liu, Y., Zhang, X., & Zhang, S. (2020). Study on the thermal decomposition characteristics of C4F7N-CO2 mixture as eco- friendly gas insulating medium. AIP Advances, 10(10), 105217. [Link]

-

Chemistry LibreTexts. (2021, December 27). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from [Link]

-

Hossain, S. S., Paul, S., & Samanta, A. (2019). Liquid Structure and Dynamics of Tetraalkylammonium Bromide-Based Deep Eutectic Solvents: Effect of Cation Chain Length. The Journal of Physical Chemistry B, 123(31), 6842–6850. [Link]

-

Smith, C. D., & Procter, D. J. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 12(1), 26-34. [Link]

-

Feitosa, E., Adati, R. D., Hansson, P., & Malmsten, M. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-ray Scattering. PubMed. Retrieved from [Link]

-

UCL Discovery. (n.d.). Mechanisms of nucleophilic substitution. University College London. Retrieved from [Link]

-

Haque, M. A., Kim, S., Kim, D., Park, S., & Lee, W. (2021). Thermal Decomposition Behavior of Prussian Blue in Various Conditions. Applied Sciences, 11(5), 2307. [Link]

-

Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

-

Feitosa, E., Adati, R. D., Hansson, P., & Malmsten, M. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. PLOS ONE, 7(9), e44702. [Link]

-

Negi, K., Sharma, S., Chauhan, S., & Chauhan, S. (2023). Multifaceted insights into the molecular interactions of tetraalkylammonium-based quaternary ammonium salts with cetyltrimethylammonium bromide: unraveling structural, thermodynamic, and antibacterial effects. Journal of Molecular Liquids, 383, 122073. [Link]

-

Feitosa, E., Adati, R. D., Hansson, P., & Malmsten, M. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-ray Scattering. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

-

Fábián, L., et al. (2018). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules, 23(11), 2949. [Link]

-

Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

-

Zhang, X., et al. (2021). Study on the effects and mechanism of temperature on the thermal decomposition characteristics of C4F7N/CO2/O2 mixed gas. Scientific Reports, 11(1), 1-13. [Link]

-

Caleman, C., et al. (2011). Aqueous solutions of tetraalkylammonium halides: ion hydration, dynamics and ion–ion interactions in light of steric effects. Physical Chemistry Chemical Physics, 13(44), 19848-19858. [Link]

-

Liu, W. S., et al. (2015). Synthesis, characterization and antibacterial properties of dihydroxy quaternary ammonium salts with long chain alkyl bromides. Chemical Biology & Drug Design, 85(1), 91-97. [Link]

-

Allen Digital. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

-

Rieckmann, T., et al. (2001). Thermal decomposition of hexanitrostilbene at low temperatures. Journal of Analytical and Applied Pyrolysis, 58-59, 569-587. [Link]

-

Wube, A. A., et al. (2017). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 22(12), 2195. [Link]

-

Hayyan, A., et al. (2015). Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties. Journal of the Taiwan Institute of Chemical Engineers, 50, 24-30. [Link]

-

Chemistry LibreTexts. (2021, December 27). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

-

Loba Chemie. (n.d.). TETRADECYL AMMONIUM BROMIDE. Retrieved from [Link]

-

ESSLAB. (n.d.). Tetradodecylammonium bromide. Retrieved from [Link]

Sources

- 1. Tetradodecylammonium bromide | C48H100BrN | CID 3014871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 5. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Decomposition Behavior of Prussian Blue in Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermal and structural behavior of dioctadecyldimethylammonium bromide dispersions studied by differential scanning calorimetry and X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repositorio.unesp.br [repositorio.unesp.br]

- 17. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liquid Structure and Dynamics of Tetraalkylammonium Bromide-Based Deep Eutectic Solvents: Effect of Cation Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of Tetradodecylammonium bromide

This guide provides an in-depth technical analysis of Tetradodecylammonium bromide (TDAB), structured for researchers and drug development professionals.

High-Purity Lipophilic Quaternary Ammonium Salt for Phase Transfer & Electrochemical Sensing

Executive Summary

Tetradodecylammonium bromide (TDAB) is a high-molecular-weight quaternary ammonium salt distinguished by its extreme lipophilicity. Unlike smaller analogs (e.g., tetrabutylammonium bromide), TDAB’s four dodecyl (C12) chains render it virtually insoluble in water but highly soluble in non-polar organic solvents. This physicochemical profile makes it an elite reagent for Phase Transfer Catalysis (PTC) in deep organic phases and a critical ionophore/ion-exchanger in the fabrication of potentiometric Ion-Selective Electrodes (ISEs), particularly for nitrate (

Chemical Identity & Physicochemical Properties

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | Tetradodecylammonium bromide |

| Synonyms | Tetra-n-dodecylammonium bromide; Tetralaurylammonium bromide |

| CAS Number | 14866-34-3 |

| Molecular Formula | |

| Molecular Weight | 771.22 g/mol |

| SMILES | CCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |

| Appearance | White to off-white crystalline powder |

Physical Characteristics

| Property | Value | Context for Application |

| Melting Point | 87 – 90 °C | Solid at room temperature; easily handled in powder form. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Critical for preventing leaching in aqueous-contact sensors. |

| Solubility (Organic) | High (CHCl3, DCM, THF) | Facilitates preparation of PVC membrane cocktails and organic reaction phases. |

| Hygroscopicity | Low to Moderate | More stable than short-chain analogs, but should be stored desiccated. |

Synthesis & Purity Analysis

Synthetic Pathway (Menschutkin Reaction)

The synthesis of TDAB involves the quaternization of a tertiary amine with an alkyl halide. Due to the significant steric hindrance of the three existing dodecyl chains on the nitrogen, this reaction requires elevated temperatures and polar aprotic solvents to reach completion.

Reaction:

Protocol (Optimized for Yield):

-

Reagents: Mix 1.0 equivalent of Tridodecylamine with 1.2 equivalents of 1-Bromododecane (excess alkyl halide drives the equilibrium).

-

Solvent: Use Acetonitrile or Ethanol (anhydrous). Acetonitrile is preferred for faster kinetics due to its higher dielectric constant.

-

Reflux: Heat to reflux (approx. 80-82°C) for 24–48 hours . Note: The long C12 chains create a "shielding" effect around the nitrogen lone pair, necessitating longer reaction times than methyl/ethyl analogs.

-

Purification:

-

Evaporate solvent under reduced pressure.

-

Recrystallization: Dissolve crude solid in minimal hot ethyl acetate or acetone. Cool to 0°C to precipitate pure TDAB crystals.

-

Wash precipitate with cold hexane to remove unreacted amine/bromide.

-

Dry under high vacuum at 50°C.

-

Purity Verification

-

1H NMR (CDCl3): Look for the characteristic triplet of the terminal methyls (

ppm) and the broad multiplet of the methylene protons adjacent to nitrogen ( -

Elemental Analysis: Confirm C/H/N ratios match theoretical values (C: 74.76%, H: 13.08%, N: 1.82%).

Key Applications

Ion-Selective Electrodes (ISEs)

TDAB is the industry standard cationic site additive and ionophore for anion-selective sensors, specifically for Nitrate (

-

Mechanism: In a Polyvinyl Chloride (PVC) membrane, the bulky

cation acts as a lipophilic exchanger. It pairs with the target anion ( -

Why TDAB? Its extreme lipophilicity prevents it from leaching out of the membrane into the aqueous test sample, ensuring long sensor lifetime (months vs. days for shorter-chain salts).

Standard Membrane Cocktail Formulation:

-

Ionophore/Exchanger: TDAB (2–4 wt%)

-

Plasticizer: o-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS) (60–65 wt%)

-

Matrix: High-molecular-weight PVC (30–33 wt%)

-

Solvent for Casting: Tetrahydrofuran (THF)

Phase Transfer Catalysis (PTC)

TDAB facilitates reactions between mutually immiscible phases (e.g., aqueous/organic or solid/organic).

-

Utility: It is particularly effective in "deep" organic solvents where high lipophilicity is required to solvate the ion pair.

-

Reaction Types: Nucleophilic substitutions (

), alkylations, and oxidations (e.g., permanganate oxidations in benzene).

Visualizations

Figure 1: Synthesis & Phase Transfer Mechanism

Caption: Synthesis of TDAB via quaternization and its subsequent role in shuttling reactive anions from aqueous to organic phases.

Figure 2: Ion-Selective Electrode (ISE) Membrane Workflow

Caption: Step-by-step fabrication of a Nitrate-Selective Electrode using TDAB as the active sensing element.

Safety & Handling (MSDS Summary)

-

Hazards: TDAB is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . It may cause respiratory irritation (STOT SE 3).

-

Handling: Use standard PPE (Nitrile gloves, safety goggles). Work in a fume hood when handling fine powder to avoid inhalation.

-